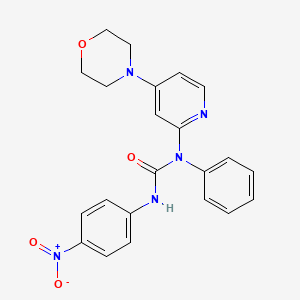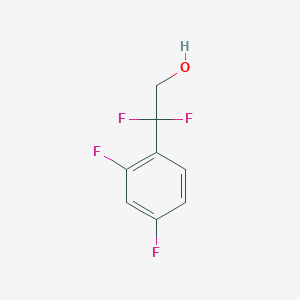![molecular formula C11H21ClN2O2 B12303885 rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)
rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,3R)-2-[(piperidin-4-il)metil]oxolano-3-carboxamida clorhidrato, cis: es un compuesto sintético con posibles aplicaciones en varios campos científicos. Este compuesto presenta un anillo de piperidina, un anillo de oxolano y un grupo carboxamida, lo que lo convierte en una molécula versátil para la investigación y los fines industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de rac-(2R,3R)-2-[(piperidin-4-il)metil]oxolano-3-carboxamida clorhidrato, cis normalmente implica los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante una reacción de ciclización que involucra precursores apropiados.
Formación del anillo de oxolano: El anillo de oxolano se forma mediante una reacción de ciclización, a menudo involucrando un intermedio de epóxido.
Introducción del grupo carboxamida: El grupo carboxamida se introduce mediante una reacción de amidación, típicamente utilizando una amina y un derivado de ácido carboxílico.
Formación de la sal de clorhidrato: El paso final implica la formación de la sal de clorhidrato haciendo reaccionar la base libre con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de rac-(2R,3R)-2-[(piperidin-4-il)metil]oxolano-3-carboxamida clorhidrato, cis sigue rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de piperidina, lo que lleva a la formación de N-óxidos.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de oxolano, convirtiéndolo en un diol.
Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en el anillo de piperidina, donde puede ocurrir halogenación o alquilación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.
Sustitución: La halogenación se puede lograr utilizando reactivos como cloruro de tionilo, mientras que la alquilación se puede realizar utilizando haluros de alquilo.
Productos principales
Oxidación: N-óxidos del anillo de piperidina.
Reducción: Dioles del anillo de oxolano.
Sustitución: Derivados halogenados o alquilados del anillo de piperidina.
Aplicaciones Científicas De Investigación
rac-(2R,3R)-2-[(piperidin-4-il)metil]oxolano-3-carboxamida clorhidrato, cis tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en estudios de receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo como analgésico o agente antiinflamatorio.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de rac-(2R,3R)-2-[(piperidin-4-il)metil]oxolano-3-carboxamida clorhidrato, cis implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos similares
- rac-(3R,4R)-3-(cianometil)piperidin-4-il benzoato clorhidrato
- 1- [5- (trifluorometil)-1,3,4-tiadiazol-2-il]piperidina-4-ácido carboxílico
Singularidad
rac-(2R,3R)-2-[(piperidin-4-il)metil]oxolano-3-carboxamida clorhidrato, cis es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C11H21ClN2O2 |
|---|---|
Peso molecular |
248.75 g/mol |
Nombre IUPAC |
2-(piperidin-4-ylmethyl)oxolane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c12-11(14)9-3-6-15-10(9)7-8-1-4-13-5-2-8;/h8-10,13H,1-7H2,(H2,12,14);1H |
Clave InChI |
VVVFNDHEHDGJAW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2C(CCO2)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


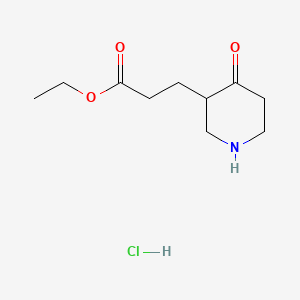
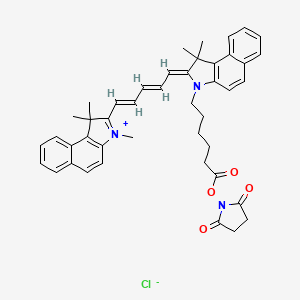
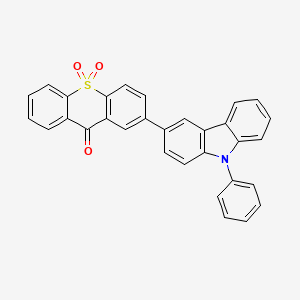
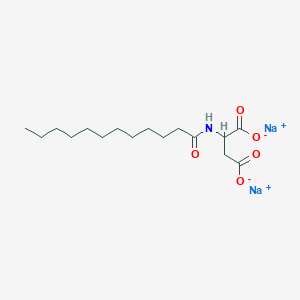
![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)
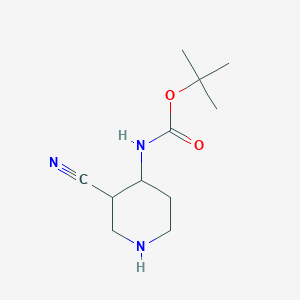
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
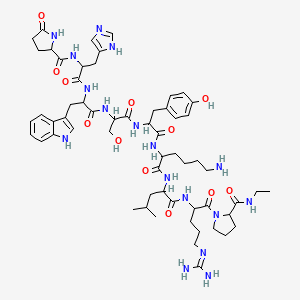
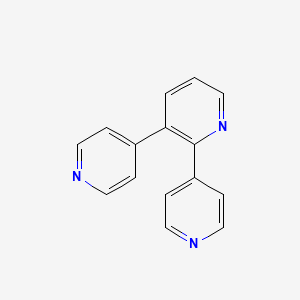
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
